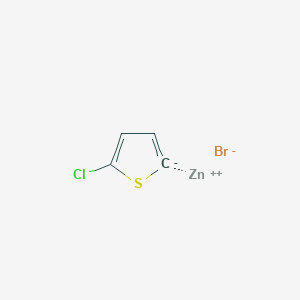
5-Chloro-2-thienyl zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-thienylzinc bromide is an organozinc compound with the molecular formula C4H2BrClSZn. It is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions. This compound is known for its versatility and effectiveness in forming carbon-carbon bonds, making it a valuable tool in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-thienylzinc bromide can be synthesized through the reaction of 5-chloro-2-thiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
5-chloro-2-thiophenyl bromide+Zn→5-chloro-2-thienylzinc bromide
The reaction is usually carried out at room temperature, and the product is obtained as a solution in THF .
Industrial Production Methods
In an industrial setting, the production of 5-chloro-2-thienylzinc bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced as a 0.5 M solution in THF for ease of handling and application .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-thienylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Replacement of the zinc moiety with other functional groups
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions yield sulfoxides or sulfones .
Scientific Research Applications
5-Chloro-2-thienylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs, particularly those targeting the central nervous system, inflammation, and cancer.
Industry: Applied in the production of advanced materials, such as polymers and electronic components .
Mechanism of Action
The mechanism of action of 5-chloro-2-thienylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes transmetalation with the zinc reagent, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the electrophilic partner in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Thienylzinc bromide
- 3-Methyl-2-thienylzinc bromide
- 4-Chlorobutylzinc bromide
- 2-Chlorophenylzinc iodide
Uniqueness
5-Chloro-2-thienylzinc bromide is unique due to the presence of both chlorine and zinc in its structure, which enhances its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of yield and functional group compatibility .
Properties
Molecular Formula |
C4H2BrClSZn |
|---|---|
Molecular Weight |
262.9 g/mol |
IUPAC Name |
zinc;5-chloro-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI Key |
DIICBFYMXBZSTF-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]SC(=C1)Cl.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















